molecular formula C24H17FN2O3 B2912202 (Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide CAS No. 887881-37-0

(Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

Cat. No.: B2912202
CAS No.: 887881-37-0
M. Wt: 400.409
InChI Key: HTXBXAZZLWRBBT-YPKPFQOOSA-N
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Description

(Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic small molecule built around a benzofuran core, a privileged scaffold in medicinal chemistry known for its diverse biological properties . The compound features a (Z)-3-phenylacrylamido moiety at the 3-position of the benzofuran ring and a 3-fluorophenyl carboxamide group at the 2-position. Benzofuran derivatives have demonstrated significant potential in anticancer research, with studies showing that structural features like halogen substitutions (e.g., fluorine) and specific amide linkages can enhance cytotoxic activity and binding affinity to biological targets . Compounds with these structural motifs have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various in vitro models . The structural architecture of this molecule suggests it is a valuable chemical tool for probing biological mechanisms and conducting structure-activity relationship (SAR) studies in drug discovery, particularly in oncology. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O3/c25-17-9-6-10-18(15-17)26-24(29)23-22(19-11-4-5-12-20(19)30-23)27-21(28)14-13-16-7-2-1-3-8-16/h1-15H,(H,26,29)(H,27,28)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXBXAZZLWRBBT-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a novel compound within the benzofuran class, which has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The compound can be represented by the following chemical structure:

 Z N 3 fluorophenyl 3 3 phenylacrylamido benzofuran 2 carboxamide\text{ Z N 3 fluorophenyl 3 3 phenylacrylamido benzofuran 2 carboxamide}

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Amyloid-beta Production : The compound is suggested to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. This is achieved by modulating secretase activities, specifically targeting γ-secretase and β-secretase pathways .
  • Neuroprotective Effects : Studies on related benzofuran derivatives have demonstrated neuroprotective properties against excitotoxicity induced by NMDA receptors. These effects are attributed to their ability to scavenge reactive oxygen species (ROS) and prevent neuronal cell death .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways, which could be beneficial in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionSignificant protection against NMDA-induced damage
Amyloid-beta InhibitionReduction in Aβ peptide production
Anti-inflammatoryModulation of TNF-α and IL-6 levels

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study synthesized various benzofuran derivatives, including those similar to this compound, which showed promising neuroprotective effects in primary cultured rat cortical neurons. The most effective derivative exhibited comparable efficacy to memantine, a known NMDA antagonist .
  • Amyloid-beta Production :
    • In vitro assays demonstrated that certain compounds with structural similarities inhibited the enzymatic activity responsible for amyloid precursor protein cleavage, suggesting a potential therapeutic role in Alzheimer's disease management .
  • Inflammatory Response Modulation :
    • Compounds similar to this compound were shown to significantly reduce levels of pro-inflammatory cytokines in various models, indicating potential applications in treating inflammatory diseases .

Chemical Reactions Analysis

Core Benzofuran Scaffold Assembly

The benzofuran-2-carboxamide backbone is typically constructed via acid-catalyzed cyclization or transition-metal-catalyzed carbonylative cyclization (e.g., Sonogashira coupling) . For this compound, the synthesis likely begins with benzofuran-2-carboxylic acid derivatives, followed by sequential functionalization:

StepReaction TypeReagents/ConditionsYieldReference
18-AQ-directed C–H arylationPd(OAc)₂, aryl iodide, AcOH, 100°C82–95%
2Transamidation of 8-AQ amideBoc₂O, LiHMDS, amine nucleophile, MeCN75–88%
3Acylation of acrylamido groupAcryloyl chloride, Et₃N, DCM, 0°C → RT68%

Suzuki-Miyaura Cross-Coupling at C3 Position

The C3-arylated benzofuran intermediate undergoes Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups:

SubstrateBoronic AcidCatalystYieldReference
3-Iodo-benzofuranamide3-FluorophenylPd(PPh₃)₄, K₂CO₃78%
3-Bromo-benzofuranamidePhenylboronic acidPdCl₂(dppf), DMF81%

Transamidation for Amide Diversity

The 8-aminoquinoline (8-AQ) directing group is cleaved via a one-pot transamidation protocol to install diverse amides :

Amine NucleophileProductYield
3-FluoroanilineN-(3-Fluorophenyl)benzofuran-2-carboxamide88%
BenzylamineN-Benzylbenzofuran-2-carboxamide82%

Palladium-Catalyzed C–H Activation

The C–H arylation proceeds via a Pd(II)/Pd(IV) cycle :

  • Coordination : Pd(OAc)₂ binds to the 8-AQ directing group.
  • C–H Activation : Formation of a palladacycle intermediate.
  • Oxidative Addition : Aryl iodide inserts into the Pd(II) center.
  • Reductive Elimination : Aryl group transfers to the benzofuran core .

Role of Solvent and Additives

  • Acetic Acid (AcOH) : Facilitates protodemetalation and catalyst regeneration .
  • Lithium Hexamethyldisilazide (LiHMDS) : Enhances transamidation efficiency by deprotonating intermediates .

Stability and Reactivity Under Physiological Conditions

Studies on related carboxamides reveal:

  • Hydrolytic Stability : Resistant to hydrolysis in PBS (pH 7.4) over 24 hours .
  • Metabolic Pathways : Hepatic CYP450-mediated oxidation of the acrylamido group (major route) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, and inferred bioactivity.

Structural and Functional Group Comparisons

Feature Target Compound Similar Compounds Key Differences/Implications Reference
Core Scaffold Benzofuran Phthalimide (e.g., 3-chloro-N-phenyl-phthalimide) Phthalimide’s isoindole-1,3-dione ring lacks the benzofuran oxygen, altering electron density and solubility .
Substituents 3-Fluorophenyl, (Z)-acrylamido YPC series (e.g., YPC-21813: fluorophenyl, thiazolidine-2,4-dione) Thiazolidine-dione core vs. benzofuran; both feature fluorophenyl but differ in hydrogen-bonding capacity .
FTBU-1 (3-fluorophenyl urea) Urea linkage vs. acrylamido; urea’s stronger H-bonding potential may enhance target affinity .
Fluorine Positioning Meta-fluorine on phenyl Flutolanil (trifluoromethyl at benzamide para-position) Meta-fluorine may reduce steric hindrance compared to bulky para-substituents, optimizing receptor binding .
Applications Not explicitly stated YPC compounds (kinase inhibitors); Flutolanil/Diflubenzuron (pesticides) Fluorophenyl groups are versatile, appearing in both pharmaceuticals and agrochemicals . Target’s acrylamido may favor kinase inhibition pathways.

Key Observations

Benzofuran vs. Heterocyclic Cores: The benzofuran scaffold distinguishes the target compound from phthalimide-based monomers (e.g., 3-chloro-N-phenyl-phthalimide) and imidazo[1,2-b]pyridazine derivatives (e.g., YPC-21813) . Benzofuran’s oxygen atom may improve solubility compared to nitrogen-rich cores like thiazolidine-dione.

(Z)-Stereochemistry : The (Z)-acrylamido group introduces conformational restraint, analogous to the (Z)-methylene groups in YPC kinase inhibitors, which are critical for target engagement .

Fluorophenyl Substituents : The 3-fluorophenyl group aligns with pesticidal (e.g., flutolanil) and pharmaceutical (e.g., FTBU-1) compounds, where fluorine enhances stability and modulates electronic properties .

Amide vs. Urea Linkages : While FTBU-1 uses a urea group for strong H-bonding, the target’s acrylamido may balance flexibility and binding specificity, depending on the target protein’s active site .

Contradictions and Limitations

  • Fluorophenyl groups appear in both kinase inhibitors (YPC series) and pesticides (flutolanil), suggesting divergent applications based on scaffold context .

Q & A

Q. What synthetic strategies are effective for constructing the benzofuran core in this compound?

The benzofuran scaffold is typically synthesized via cyclization of 2-hydroxyacetophenone derivatives or Pd-catalyzed C-H arylations. For the acrylamido substituent, a two-step process involving condensation of benzofuran-2-carboxylic acid with 3-fluoroaniline, followed by coupling with (Z)-3-phenylacryloyl chloride, is recommended. Key solvents include DMF, and bases like LiH or Na₂CO₃ can optimize yields .

Q. Which analytical techniques confirm the structure and stereochemistry of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions and acrylamido geometry (e.g., coupling constants for Z/E isomer distinction).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves absolute configuration and hydrogen-bonding interactions .

Q. How is the compound’s purity assessed, and what are common contaminants?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Contaminants may include unreacted intermediates (e.g., benzofuran-2-carboxylic acid) or stereoisomers. Column chromatography (silica gel, ethyl acetate/hexane) is used for purification .

Advanced Research Questions

Q. How can computational methods predict binding affinity to enzyme targets like kinases or proteases?

Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with active sites. For example, fluorophenyl groups may engage in π-π stacking with tyrosine residues, while the acrylamido moiety mimics substrate transition states. MD simulations (AMBER, GROMACS) assess stability over 100-ns trajectories .

Q. What experimental approaches resolve contradictions in biological activity data across assays?

  • Orthogonal Assays : Combine enzyme inhibition (IC₅₀) with cell-based viability assays (MTT) to confirm target engagement.
  • Dose-Response Analysis : Validate potency curves (Hill slopes) across multiple replicates.
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific effects .

Q. How does the Z-configuration of the acrylamido group influence bioactivity compared to the E-isomer?

The Z-isomer’s spatial arrangement enhances steric complementarity with hydrophobic enzyme pockets. Synthesize both isomers via controlled Wittig reactions, and compare IC₅₀ values in enzyme assays. SAR studies show ≥10-fold potency differences in kinase inhibition .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce cLogP from >4 to 2–3.
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., benzofuran oxidation); methyl substituents block CYP450 metabolism.
  • Solubility : Co-solvents (PEG 400) or nanoformulation improve bioavailability in rodent models .

Q. How is X-ray crystallography applied to determine the compound’s binding mode in enzyme complexes?

Co-crystallize the compound with purified target enzymes (e.g., c-Met kinase). SHELX programs refine diffraction data (resolution ≤1.8 Å) to map electron density and hydrogen bonds. Anisotropic displacement parameters (ADPs) validate ligand occupancy .

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